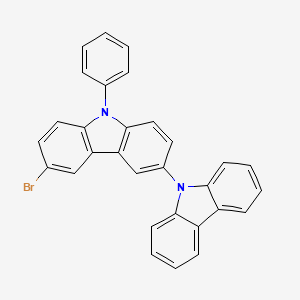

6-bromo-9-phenyl-3,9'-Bi-9H-carbazole

Description

6-Bromo-9-phenyl-3,9'-Bi-9H-carbazole (CAS: 918137-84-5) is a bicarbazole derivative featuring a bromine atom at the 6-position and phenyl substituents at the 9- and 9'-positions. Its molecular formula is C₃₆H₂₃BrN₂, with a molecular weight of 563.49 g/mol . The compound’s bicarbazole backbone enables π-conjugation, while the bromine and phenyl groups modulate electronic properties, making it a candidate for thermally activated delayed fluorescence (TADF) materials and organic electronics .

Synthetic routes often involve cross-coupling reactions, though classical methods (e.g., Na₂CO₃/Pd(PPh₃)₄) may require optimization for brominated carbazoles due to steric and electronic challenges . The compound is typically purified via recrystallization and stored at -80°C for stability .

Properties

Molecular Formula |

C30H19BrN2 |

|---|---|

Molecular Weight |

487.4 g/mol |

IUPAC Name |

3-bromo-6-carbazol-9-yl-9-phenylcarbazole |

InChI |

InChI=1S/C30H19BrN2/c31-20-14-16-29-25(18-20)26-19-22(15-17-30(26)32(29)21-8-2-1-3-9-21)33-27-12-6-4-10-23(27)24-11-5-7-13-28(24)33/h1-19H |

InChI Key |

JMDGLOYIJXNLRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=C2C=CC(=C7)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Effects

Table 1: Structural Comparison of Carbazole Derivatives

Key Observations :

- Bromine Position : Bromine at the 6-position (as in the target compound) offers a balance between electron withdrawal and steric bulk compared to 3,6-dibromo derivatives .

- Phenyl vs. Alkyl Groups : Phenyl substituents at 9/9' (target compound) improve thermal stability compared to methyl groups in 6-bromo-1,4-dimethyl-9H-carbazole .

Photophysical and Electronic Properties

Table 3: Application-Driven Comparisons

Insights :

- The target compound’s bicarbazole (BiCz) donor outperforms DmAc in TADF due to enhanced charge transfer .

- Bromine at position 6 blue-shifts emission compared to non-brominated BiCz derivatives .

Discrepancies in Literature

- Molecular Formula Conflict: lists the formula as C₃₀H₁₉BrN₂ (exact mass 486.095), conflicting with (C₃₆H₂₃BrN₂, 563.49 g/mol). This discrepancy may arise from misannotation or differing substitution patterns, requiring verification via crystallography .

Preparation Methods

Bromination of Carbazole Core

Objective: Selective bromination at the 6-position of carbazole to generate 3-bromo-9-phenyl-9H-carbazole as a key intermediate.

- Reagents: Carbazole, N-bromosuccinimide (NBS), acetic acid or ethyl acetate as solvent.

- Procedure:

- Dissolve carbazole in ethyl acetate and cool to 0°C.

- Slowly add NBS dissolved in acetic acid or ethyl acetate, maintaining temperature to control regioselectivity.

- Stir for 2-4 hours, monitoring completion via thin-layer chromatography (TLC).

- Quench the reaction with aqueous sodium hydroxide, wash, and extract organic layer.

- Remove solvent under reduced pressure.

- Recrystallize from ethanol to obtain pure 3-bromo-9-phenyl-9H-carbazole.

| Parameter | Details |

|---|---|

| Temperature | 0°C to room temperature |

| Reagents ratio | Carbazole:NBS = 1:1 to 1.5 |

| Yield | Approximately 74.96% after recrystallization |

Cross-Coupling to Introduce Phenyl Groups

Objective: Couple the brominated carbazole with phenylboronic acid to form the biphenyl derivative, leading to the phenyl-substituted carbazole.

- Reagents: 3-bromo-9-phenyl-9H-carbazole, phenylboronic acid, copper catalyst (CuI), base (potassium carbonate), solvent (toluene or dimethylformamide).

- Procedure:

- Combine reagents in a nitrogen atmosphere.

- Heat to 85°C for 12 hours (Suzuki-Miyaura coupling).

- Monitor reaction progress via TLC.

- Post-reaction, cool, filter, and extract with ethyl acetate.

- Wash with brine, dry over anhydrous sodium sulfate.

- Purify via column chromatography (hexane/ethyl acetate).

- Recrystallize to obtain pure 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole.

| Parameter | Details |

|---|---|

| Catalyst | CuI (0.01–0.1 molar ratio) |

| Temperature | 80–150°C |

| Reaction Time | 10–24 hours |

| Yield | Approximately 91.1% |

Formation of the Bi-Component (Bi-9H-carbazole)

Objective: Dimerize the phenyl-substituted carbazole to form the bi-carbazole structure.

- Reagents: 9-phenyl-9H-carbazole, oxidant (e.g., DDQ), solvent (dichloromethane).

- Procedure:

- Dissolve the carbazole monomer in DCM.

- Add DDQ at room temperature.

- Stir for approximately 1 minute to facilitate oxidative coupling.

- Quench and purify via chromatography.

- Confirm structure through NMR and HRMS.

- Oxidative coupling with DDQ efficiently produces the bi-carbazole derivative, as demonstrated in recent studies.

Final Bromination at the 6-Position of the Bi-Component

Objective: Introduce bromine at the 6-position of the bi-carbazole to yield the target compound.

- Reagents: Bi-carbazole, NBS or N-bromo-succinimide, solvent (ethyl acetate or acetic acid).

- Procedure:

- Dissolve bi-carbazole in ethyl acetate.

- Add NBS slowly while maintaining low temperature.

- Stir for 2-4 hours, monitoring via TLC.

- Quench, wash, and recrystallize to purify.

| Parameter | Details |

|---|---|

| Temperature | 0°C to room temperature |

| Reagents ratio | NBS:Bi-carbazole = 1:1.5 |

| Yield | Approximately 74.96% after recrystallization |

Data Summary Table

| Step | Reagents | Key Conditions | Yield | Notes |

|---|---|---|---|---|

| Bromination | Carbazole + NBS | 0°C to RT, 2-4 hrs | ~75% | Regioselective at 6-position |

| Cross-Coupling | Brominated carbazole + phenylboronic acid | 80–150°C, 10–24 hrs | ~91% | Suzuki-Miyaura coupling |

| Oxidative Dimerization | Phenyl-substituted carbazole | RT, DDQ | Variable | Forms bi-carbazole core |

| Final Bromination | Bi-carbazole + NBS | 0°C to RT, 2-4 hrs | ~75% | At 6-position |

Notes and Considerations

- Purity Validation: Confirm via NMR (both 1H and 13C), HRMS, and possibly single-crystal X-ray diffraction.

- Solubility & Storage: Soluble in dichloromethane and tetrahydrofuran; store at -20°C in inert atmosphere.

- Industrial Relevance: The described methods are adaptable for scale-up, emphasizing cost-effectiveness and high yield.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-bromo-9-phenyl-3,9'-Bi-9H-carbazole?

- Methodological Answer : The compound can be synthesized via bromination of a pre-functionalized carbazole core. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dimethylformamide) under inert atmosphere, followed by coupling reactions to introduce the biphenyl moiety. A modified alkylation method, as described for similar carbazoles, involves reacting the carbazole with brominated aryl halides using a palladium catalyst (e.g., Suzuki-Miyaura coupling) . Purification typically involves column chromatography and recrystallization from ethanol .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and bromine placement.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the exact mass (observed: 486.073 Da, calculated: 486.073 Da) .

- X-ray Diffraction (XRD) : Single-crystal XRD analysis using software like SHELXL for precise structural determination .

Q. What are the critical solubility and storage considerations for this compound?

- Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in dichloromethane or tetrahydrofuran. Store at room temperature (RT) in amber vials to prevent photodegradation. For long-term storage, freeze at -20°C under inert gas (e.g., argon) .

Advanced Research Questions

Q. How can conflicting crystallographic data on biphenyl-carbazole derivatives be resolved?

- Methodological Answer : Discrepancies in reported crystal structures (e.g., bond angles, packing motifs) may arise from polymorphism or solvent inclusion. To resolve this:

- Perform multiple crystallization trials using varied solvents (e.g., ethanol vs. hexane).

- Use SHELXL refinement with anisotropic displacement parameters to model disorder .

- Compare experimental XRD data with computational models (DFT-optimized geometries) .

Q. What experimental design optimizes electroluminescent efficiency in OLED applications?

- Methodological Answer : To evaluate its potential as an emissive layer:

- Fabricate a double-layer OLED device with indium tin oxide (ITO) anode and Mg:Ag cathode .

- Optimize film thickness (e.g., 50–100 nm via vapor deposition) to balance charge injection and recombination efficiency.

- Measure external quantum efficiency (EQE) and brightness under controlled voltage (5–10 V). Compare with reference compounds like 3,6-di(9H-fluorene-2-yl)-9-octyl-9H-carbazole .

Q. How do steric and electronic effects of bromine impact cross-coupling reactions?

- Methodological Answer : Bromine’s electronegativity enhances oxidative addition in palladium-catalyzed reactions but may sterically hinder coupling at adjacent positions. To test this:

- Perform kinetic studies comparing Buchwald-Hartwig amination of 6-bromo vs. non-brominated analogs.

- Use X-ray photoelectron spectroscopy (XPS) to assess electronic effects on the carbazole core .

Q. How can contradictory biological activity data be analyzed for this compound?

- Methodological Answer : If studies report varying IC50 values in kinase inhibition assays:

- Replicate experiments under standardized conditions (e.g., ATP concentration, pH).

- Use surface plasmon resonance (SPR) to quantify binding kinetics directly, avoiding interference from assay buffers .

- Validate via orthogonal methods (e.g., fluorescence polarization) .

Data Contradiction Analysis

Q. Why do different studies report varying thermal stability for carbazole derivatives?

- Analysis : Thermal decomposition temperatures (Td) may differ due to:

- Sample purity : Impurities (e.g., residual solvents) lower Td. Use thermogravimetric analysis (TGA) with >98% pure samples .

- Measurement conditions : Heating rates (e.g., 10°C/min vs. 5°C/min) affect observed Td. Standardize protocols across studies .

Q. How to address discrepancies in photoluminescence quantum yield (PLQY) values?

- Analysis : PLQY variations arise from:

- Film morphology : Spin-coated vs. vapor-deposited films have differing defect densities. Use atomic force microscopy (AFM) to correlate surface roughness with PLQY .

- Excitation wavelength : Ensure consistent excitation at the absorption maximum (e.g., 350 nm ± 5 nm) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.